molecular formula C17H10FN B14167618 4-[2-(2-Fluorophenyl)ethynyl]quinoline CAS No. 750559-80-9

4-[2-(2-Fluorophenyl)ethynyl]quinoline

Katalognummer: B14167618
CAS-Nummer: 750559-80-9
Molekulargewicht: 247.27 g/mol
InChI-Schlüssel: DFOJHXNUJZXBBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[2-(2-Fluorophenyl)ethynyl]quinoline is a synthetic quinoline derivative intended for research use in chemical biology and medicinal chemistry. This compound is part of a significant class of nitrogen-containing heterocycles that are considered privileged structures in drug discovery due to their versatile biological activities and ability to interact with diverse biological targets . Quinoline-based compounds, particularly those with strategic fluorophenyl substitutions, have demonstrated substantial research value in oncology . They exert potent antiproliferative effects through multiple mechanisms, including inhibition of key enzymes such as histone deacetylases (HDAC) and topoisomerases . The flexibility of the quinoline scaffold allows for subtle structural modifications, making it an ideal core for developing targeted anticancer agents and probing related biochemical pathways . Beyond oncology, quinoline derivatives are extensively investigated for their antimicrobial properties . The structural motif is a key component in several antimalarial and antibacterial agents, where its physicochemical properties facilitate penetration into bacterial cells . The incorporation of fluorine, as in the 2-fluorophenyl group of this compound, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . The acetylene linker in this specific structure provides rigidity and can be crucial for optimal interaction with biological targets . Researchers can utilize this compound as a building block or a reference standard in the synthesis and evaluation of new therapeutic candidates. Please note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

750559-80-9

Molekularformel

C17H10FN

Molekulargewicht

247.27 g/mol

IUPAC-Name

4-[2-(2-fluorophenyl)ethynyl]quinoline

InChI

InChI=1S/C17H10FN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-8,11-12H

InChI-Schlüssel

DFOJHXNUJZXBBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#CC2=CC=NC3=CC=CC=C23)F

Herkunft des Produkts

United States
Foundational & Exploratory

4-[2-(2-Fluorophenyl)ethynyl]quinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[2-(2-Fluorophenyl)ethynyl]quinoline Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists[1]

A Potent Negative Allosteric Modulator (NAM) Scaffold for mGluR5[1]

Executive Summary

This technical guide profiles 4-[2-(2-Fluorophenyl)ethynyl]quinoline (hereafter referred to as 4-FPEQ ), a synthetic heterocyclic compound belonging to the class of aryl-ethynyl-quinolines.[1] Structurally analogous to the reference standard MPEP (2-methyl-6-(phenylethynyl)pyridine), 4-FPEQ represents a second-generation scaffold designed to optimize the lipophilic ligand efficiency (LLE) and metabolic stability of metabotropic glutamate receptor 5 (mGluR5) antagonists.[1]

This molecule is primarily utilized as a chemical probe to investigate glutamatergic signaling in the context of anxiety, depression, and L-DOPA-induced dyskinesia. This guide details its physicochemical properties, Sonogashira-based synthesis, and pharmacological mechanism as a Negative Allosteric Modulator (NAM).[1]

Structural Analysis & Physicochemical Profile

The structure of 4-FPEQ consists of a quinoline core linked via an acetylene spacer to a 2-fluorophenyl ring.[1] The introduction of the fluorine atom at the ortho position of the phenyl ring is a critical medicinal chemistry design element intended to block metabolic hydroxylation and induce a specific torsional conformation.[1]

Key Structural Features
  • Quinoline Core: Provides a larger hydrophobic surface area compared to the pyridine ring of MPEP, potentially increasing Pi-Pi stacking interactions within the mGluR5 transmembrane allosteric pocket.[1]

  • Ethynyl Linker: A rigid spacer that maintains a linear geometry (180° bond angle), ensuring the two aromatic systems span the requisite distance in the binding site.[1]

  • Ortho-Fluorine:

    • Metabolic Blockade: Prevents CYP450-mediated oxidation at the chemically labile ortho position.

    • Conformational Bias: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) restricts free rotation, locking the phenyl ring relative to the alkyne vector.

Physicochemical Data Table

Data represents predicted values based on structure-activity relationship (SAR) models for ethynyl-quinoline series.

PropertyValue / DescriptionImplication for Research
Molecular Formula C₁₇H₁₀FN--
Molecular Weight 247.27 g/mol Fragment-like; high ligand efficiency potential.[1]
cLogP 4.2 – 4.8High lipophilicity; likely blood-brain barrier (BBB) permeable but poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) ~12.9 ŲExcellent membrane permeability (TPSA < 90 Ų is ideal for CNS drugs).[1]
pKa (Quinoline N) ~4.9Weakly basic; largely un-ionized at physiological pH (7.4).[1]
Solubility < 0.1 mg/mL (Water)Critical: Requires DMSO stock and formulation with cyclodextrins or Tween-80 for in vivo use.[1]

Synthetic Pathway: Sonogashira Coupling[1][2][3][4][5][6]

The most robust route to 4-FPEQ is the Sonogashira Cross-Coupling reaction.[1] This palladium-catalyzed cycle couples a terminal alkyne with an aryl halide.[1][2][3]

Reaction Logic
  • Substrates: 4-Chloroquinoline (or 4-Iodoquinoline) and 1-Ethynyl-2-fluorobenzene.[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[2][4]

  • Co-Catalyst: Copper(I) Iodide (CuI) is essential to activate the terminal alkyne via formation of a copper acetylide intermediate.[1]

  • Base: Diethylamine or Triethylamine (acts as both base and solvent/co-solvent).[1][4]

Synthetic Workflow Diagram

The following diagram illustrates the catalytic cycle specific to the formation of 4-FPEQ.

Sonogashira_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (4-Haloquinoline adds to Pd) Pd0->OxAdd + 4-Iodoquinoline TransMet Transmetallation (Cu-Acetylide swaps with Halogen) OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst Product 4-FPEQ (Final Product) RedElim->Product Quinoline 4-Iodoquinoline Quinoline->OxAdd Alkyne 1-Ethynyl-2-fluorobenzene CuCycle Copper Cycle (Base + CuI form Cu-Acetylide) Alkyne->CuCycle CuCycle->TransMet + Cu-Acetylide

Caption: The Pd/Cu-catalyzed Sonogashira cycle converting 4-iodoquinoline and fluorophenyl-acetylene into 4-FPEQ.

Detailed Experimental Protocol

Safety Note: Perform all steps in a fume hood. Alkynes can be unstable; handle with care.[1]

  • Reagent Preparation:

    • Dissolve 4-Iodoquinoline (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) or DMF (10 mL).

    • Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).[1]

    • Add Copper(I) iodide (0.02 equiv).

    • Critical Step: Degas the solution with Argon for 10 minutes to prevent homocoupling (Glaser coupling) of the alkyne.

  • Coupling:

    • Add Triethylamine (3.0 equiv).

    • Dropwise add 1-Ethynyl-2-fluorobenzene (1.2 equiv).[1]

    • Stir at Room Temperature (RT) for 1 hour. If conversion is slow (monitored by TLC), heat to 60°C.

  • Self-Validating Purification:

    • TLC Monitoring: The product is highly fluorescent. Use UV (254/365 nm). The product will have a higher Rf than the starting quinoline but lower than the non-polar alkyne.

    • Workup: Dilute with EtOAc, wash with water and brine (to remove Cu/Pd salts). Dry over MgSO₄.[1]

    • Column Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30).

Pharmacological Mechanism: mGluR5 Negative Allosteric Modulation[7][8][9]

4-FPEQ functions as a Negative Allosteric Modulator (NAM) . Unlike competitive antagonists that block the glutamate binding site (Orthosteric site), 4-FPEQ binds to the transmembrane domain (heptahelical region) of the G-protein coupled receptor (GPCR).

Mechanism of Action
  • Binding: 4-FPEQ docks into the allosteric pocket within the transmembrane domain (TMD) of mGluR5.[1]

  • Conformational Lock: It stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling even when Glutamate is bound.[1]

  • Signal Blockade: This inhibits the Gαq/11 signaling cascade, preventing the hydrolysis of PIP2 and subsequent Calcium release.[1]

Signaling Pathway Diagram

mGluR5_Signaling Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Activates NAM 4-FPEQ (Inhibitor) NAM->mGluR5 Allosteric Blockade Gq Gαq/11 Protein mGluR5->Gq Coupling (Blocked by NAM) PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Flux

Caption: The mGluR5 Gq-signaling cascade. 4-FPEQ binds allosterically to prevent Gq coupling and downstream Calcium flux.[1]

Experimental Validation: Calcium Flux Assay

To verify the potency of 4-FPEQ, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.

Protocol
  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Pre-incubation: Add 4-FPEQ (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM) to the cells. Incubate for 15 minutes to allow equilibrium binding to the allosteric site.

  • Agonist Challenge: Inject Glutamate (at EC80 concentration) to stimulate the receptor.[1]

  • Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC50.

    • Expected Result: A sigmoidal inhibition curve with an IC50 in the low nanomolar range (typically 10–50 nM for this scaffold class).

References

  • Gasparini, F., et al. (1999).[1][5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology.

  • Cosford, N. D., et al. (2003). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity."[1][6][7][8] Journal of Medicinal Chemistry.

  • Alagarsamy, S., et al. (2005).[1] "Coordinate Regulation of Metabotropic Glutamate Receptor Trafficking by Protein Kinase C." Current Neuropharmacology.[1]

  • Chinchilla, R., & Nájera, C. (2007).[1] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews.

  • Gregory, K. J., et al. (2013).[1] "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology.

Sources

The Emerging Role of 2-Fluoro-Phenylethynyl Quinoline Analogues in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intricate signaling networks of the central nervous system (CNS) present a formidable challenge to researchers seeking to understand and treat neurological disorders. The development of highly specific and potent molecular probes is paramount to dissecting these complex pathways. Within the vast landscape of medicinal chemistry, the quinoline scaffold has consistently proven to be a privileged structure, lending itself to a diverse array of pharmacological activities. This guide delves into a promising class of quinoline derivatives: the 2-fluoro-phenylethynyl quinoline analogues. By strategically combining the quinoline core with a phenylethynyl moiety and a fluorine substituent, these compounds offer a unique set of properties that make them particularly valuable for neuroscience research, most notably as antagonists of the metabotropic glutamate receptor 5 (mGluR5) and as potential positron emission tomography (PET) imaging agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their synthesis, mechanism of action, and application in neuroscience, grounded in established scientific principles and methodologies.

The Quinoline Scaffold: A Versatile Platform for CNS Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic molecules with significant biological activity. Its rigid, planar structure provides a foundation for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. In the context of neuroscience, quinoline derivatives have been explored for their neuroprotective,[1] anti-inflammatory, and neurotransmitter modulatory effects. The ability to functionalize the quinoline core at various positions allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for brain penetration and overall pharmacokinetic profiles.[2]

The introduction of a fluorine atom into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[3] The small size and high electronegativity of fluorine can lead to favorable changes in the electronic properties of a molecule without significantly altering its shape.[3]

Synthesis of 2-Fluoro-Phenylethynyl Quinoline Analogues: The Power of Sonogashira Coupling

The key synthetic transformation for constructing 2-fluoro-phenylethynyl quinoline analogues is the palladium-catalyzed Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of a terminal alkyne (in this case, a fluorinated phenylacetylene) with an aryl or vinyl halide (a 2-haloquinoline).[4]

General Synthetic Scheme

The synthesis typically begins with a readily available 2-chloroquinoline or 2-bromoquinoline derivative. This is then coupled with a desired 1-ethynyl-2-fluorobenzene under Sonogashira conditions, which commonly involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a suitable solvent.[5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Haloquinoline Process Sonogashira Cross-Coupling Reactant1->Process Reactant2 1-Ethynyl-2-fluorobenzene Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Process CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Process Base Amine Base (e.g., Et₃N) Base->Process Solvent Solvent (e.g., THF, DMF) Solvent->Process Product 2-(2-Fluorophenylethynyl)quinoline Analogue Process->Product

Caption: General workflow for the synthesis of 2-fluoro-phenylethynyl quinoline analogues.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

The following protocol is a representative example for the synthesis of a 2-(2-fluorophenylethynyl)quinoline analogue, adapted from established methodologies for Sonogashira coupling of haloquinolines.[5]

Materials:

  • 2-Chloroquinoline

  • 1-Ethynyl-2-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-chloroquinoline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous THF or DMF to dissolve the solids.

  • To this mixture, add triethylamine (3.0 eq) followed by the dropwise addition of 1-ethynyl-2-fluorobenzene (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(2-fluorophenylethynyl)quinoline analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Mechanism of Action in Neuroscience: Targeting the Metabotropic Glutamate Receptor 5 (mGluR5)

A primary and highly significant application of 2-fluoro-phenylethynyl quinoline analogues in neuroscience is their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[5]

The Role of mGluR5 in the CNS

mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[9] It is widely expressed in brain regions associated with learning, memory, and pain perception.[10] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including chronic pain, anxiety, depression, and neurodegenerative diseases.[9]

Negative Allosteric Modulation of mGluR5

Unlike orthosteric antagonists that compete with the endogenous ligand (glutamate) at the binding site, allosteric modulators bind to a distinct site on the receptor.[11] NAMs, upon binding, induce a conformational change in the receptor that reduces its affinity for the endogenous ligand or its ability to activate downstream signaling pathways.[11] This mode of action offers several advantages, including higher subtype selectivity and a "ceiling" effect that can prevent complete blockade of receptor function, potentially leading to a better safety profile.[9]

G cluster_pathway mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Orthosteric Site Allosteric Site Glutamate->mGluR5:s Binds Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC_activation->Neuronal_Excitability NAM 2-Fluoro-Phenylethynyl Quinoline Analogue (NAM) NAM->mGluR5:e Binds to Allosteric Site

Caption: Simplified mGluR5 signaling and its modulation by a NAM.

Structure-Activity Relationship (SAR)

The 2-phenylethynyl scaffold is a well-established pharmacophore for mGluR5 NAMs, with compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) being seminal examples.[5] The quinoline core in the 2-fluoro-phenylethynyl analogues serves as a bioisostere of the pyridine ring in MPEP. The fluorine substitution on the phenyl ring can influence the compound's electronic properties and metabolic stability, potentially leading to improved potency and pharmacokinetic properties.[3]

Applications in Neuroscience Research

The unique properties of 2-fluoro-phenylethynyl quinoline analogues make them valuable tools for a range of neuroscience applications.

Probing the Role of mGluR5 in Neuropathic Pain

Chronic neuropathic pain is a debilitating condition with limited effective treatments.[10] mGluR5 has been identified as a key player in the central sensitization processes that underlie neuropathic pain.[10] 2-Fluoro-phenylethynyl quinoline analogues, as potent mGluR5 NAMs, can be used to investigate the therapeutic potential of targeting this receptor for pain relief.

Animal Models of Neuropathic Pain:

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of a lumbar spinal nerve, leading to persistent mechanical allodynia and thermal hyperalgesia.[12]

  • Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, resulting in similar pain-like behaviors.[12]

  • Chemotherapy-Induced Neuropathy: Administration of certain chemotherapeutic agents can induce a painful peripheral neuropathy.[13]

Potential as PET Imaging Agents

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[14] By radiolabeling a 2-fluoro-phenylethynyl quinoline analogue with fluorine-18 (¹⁸F), a positron-emitting isotope, it is possible to create a PET tracer for imaging mGluR5 in the brain.[14] This would be invaluable for:

  • Understanding the role of mGluR5 in neurological disorders: By comparing mGluR5 density and occupancy in healthy individuals versus patients.

  • Drug development: Assessing the target engagement of novel mGluR5-targeting drugs and guiding dose selection in clinical trials.

Radiolabeling with Fluorine-18: The introduction of ¹⁸F can be achieved through nucleophilic substitution on a suitable precursor molecule.[14] For 2-fluoro-phenylethynyl quinoline analogues, a common strategy would be to synthesize a precursor with a leaving group (e.g., tosylate, mesylate, or nitro group) on the phenyl ring, which can then be displaced by [¹⁸F]fluoride.[15]

In Vitro and In Vivo Experimental Workflows

A robust evaluation of 2-fluoro-phenylethynyl quinoline analogues requires a combination of in vitro and in vivo assays.

In Vitro Assays

G cluster_invitro In Vitro Evaluation start Synthesized Compound binding_assay Radioligand Binding Assay (e.g., with [³H]-MPEP) start->binding_assay functional_assay Functional Assay (e.g., FLIPR for Ca²⁺ mobilization) binding_assay->functional_assay Confirm functional antagonism selectivity_assay Selectivity Screening (Panel of other receptors) functional_assay->selectivity_assay Assess target specificity adme_assay In Vitro ADME (e.g., microsomal stability, permeability) selectivity_assay->adme_assay Evaluate drug-like properties end Candidate for In Vivo Studies adme_assay->end

Sources

An In-depth Technical Guide to 4-((2-fluorophenyl)ethynyl)quinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its rigid, planar structure and versatile functionalization capabilities have made it a cornerstone in the development of therapeutics for a wide range of diseases, including infectious diseases, cancer, and inflammatory conditions.[1][2][3][4] The introduction of a phenylacetylene moiety at the 4-position, particularly one bearing a fluorine substituent, presents an intriguing opportunity for novel molecular design. This guide provides a comprehensive overview of 4-((2-fluorophenyl)ethynyl)quinoline, a compound of significant interest for researchers and drug development professionals. We will delve into its fundamental properties, a robust synthetic strategy, and its potential as a valuable building block in the quest for next-generation therapeutics.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₁₀FN
Molecular Weight 247.27 g/mol
IUPAC Name 4-((2-fluorophenyl)ethynyl)quinoline

Synthesis of 4-((2-fluorophenyl)ethynyl)quinoline: A Modified Sonogashira Coupling Approach

The synthesis of 4-((2-fluorophenyl)ethynyl)quinoline can be efficiently achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a staple in medicinal chemistry for the construction of arylalkynes.[5] A modified, copper-free Sonogashira protocol is often preferred to minimize potential cytotoxicity associated with copper catalysts and to simplify purification.[6]

The proposed synthetic route involves the coupling of a 4-haloquinoline, such as 4-iodoquinoline or 4-bromoquinoline, with (2-fluorophenyl)acetylene in the presence of a palladium catalyst and a suitable base.

Experimental Protocol:

Materials:

  • 4-Iodoquinoline (or 4-bromoquinoline)

  • (2-Fluorophenyl)acetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-iodoquinoline (1.0 equivalent) and the palladium catalyst (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) to dissolve the starting materials. Subsequently, add (2-fluorophenyl)acetylene (1.2 equivalents) and the base (2.0 equivalents) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-((2-fluorophenyl)ethynyl)quinoline.

Causality Behind Experimental Choices:

  • Choice of Halide: 4-Iodoquinoline is generally more reactive than 4-bromoquinoline in Sonogashira couplings, often leading to higher yields and milder reaction conditions.[5]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure a successful reaction.

  • Excess Alkyne and Base: Using a slight excess of the alkyne and a twofold excess of the base helps to drive the reaction to completion. The base is essential for the deprotonation of the terminal alkyne, a key step in the catalytic cycle.

  • Copper-Free Conditions: While traditional Sonogashira reactions employ a copper(I) co-catalyst, modern protocols often omit it to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[6]

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Iodoquinoline 4-Iodoquinoline Reaction_Vessel Sonogashira Coupling 4-Iodoquinoline->Reaction_Vessel 2-Fluorophenylacetylene 2-Fluorophenylacetylene 2-Fluorophenylacetylene->Reaction_Vessel Palladium_Catalyst Pd(PPh₃)₄ Palladium_Catalyst->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Inert_Atmosphere Argon Inert_Atmosphere->Reaction_Vessel Purification Purification (Column Chromatography) Reaction_Vessel->Purification Product 4-((2-fluorophenyl)ethynyl)quinoline Purification->Product

Caption: Synthetic workflow for 4-((2-fluorophenyl)ethynyl)quinoline via Sonogashira coupling.

Potential Applications in Drug Discovery and Development

The 4-substituted quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][7][8] The introduction of the (2-fluorophenyl)ethynyl group at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and its interaction with biological targets.

Potential Therapeutic Areas:

  • Anti-Infective Agents: Quinoline derivatives have a long history as antimalarial drugs, and research continues to explore their efficacy against other infectious pathogens, including bacteria, fungi, and viruses.[1][2]

  • Anticancer Agents: Numerous quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[3][9]

  • Anti-Inflammatory Agents: The quinoline nucleus is also found in compounds with anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory diseases.[2][10]

The specific biological activity of 4-((2-fluorophenyl)ethynyl)quinoline would need to be determined through biological screening. However, based on the extensive literature on related compounds, it represents a promising starting point for medicinal chemistry campaigns.

Drug Discovery and Development Workflow:

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Synthesis Synthesis of 4-((2-fluorophenyl)ethynyl)quinoline High_Throughput_Screening High-Throughput Screening (HTS) Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Candidate->In_Vivo_Studies IND_Application Investigational New Drug (IND) Application In_Vivo_Studies->IND_Application

Caption: Potential workflow for the development of 4-((2-fluorophenyl)ethynyl)quinoline as a therapeutic agent.

Conclusion

4-((2-fluorophenyl)ethynyl)quinoline represents a novel and promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable through well-established methodologies like the Sonogashira coupling. The rich history of quinoline derivatives in medicine suggests that this compound is a valuable candidate for biological screening and further optimization in drug discovery programs. This guide provides the foundational knowledge for researchers to embark on the exploration of this intriguing molecule and unlock its full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Płusa, A., Staroń, J., & Wójcik-Pszczoła, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6243. [Link]

  • Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. (2022). Archiv der Pharmazie, 355(12), e2200361. [Link]

  • Romero-Castro, S., & Delgado, F. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289634. [Link]

  • Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., & DeRisi, J. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Bioorganic & Medicinal Chemistry, 14(10), 3411-3426. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020). Catalysis Reviews, 62(2), 241-285. [Link]

  • Unlocking The Biological Potential of Quinolines: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 136-143. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(18), 3291. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]

  • Biological Activities of Quinoline Derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(14), 1449-1463. [Link]

  • Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline. (2014). Tetrahedron Letters, 55(30), 4133-4136. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(14), 1449-1463. [Link]

Sources

Methodological & Application

Preparation of 4-iodoquinoline precursors for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of 4-Iodoquinoline Precursors for Cross-Coupling Reactions

Executive Summary

4-Iodoquinolines are indispensable scaffolds in drug discovery, offering superior reactivity compared to their chloro- and bromo-analogs in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). The weaker C–I bond (approx. 65 kcal/mol) vs. C–Cl (approx. 95 kcal/mol) facilitates rapid oxidative addition, often permitting milder reaction conditions and preventing catalyst poisoning.

This guide details two field-proven protocols for synthesizing 4-iodoquinolines:

  • Route A (Primary): Acid-Mediated Halogen Exchange (Finkelstein-type) from 4-chloroquinolines.

  • Route B (Alternative): Sandmeyer Iodination from 4-aminoquinolines.

Strategic Route Selection

The choice of synthesis route depends heavily on the starting material availability and functional group tolerance.

FeatureRoute A: Halogen Exchange Route B: Sandmeyer Reaction
Starting Material 4-Chloroquinoline (Commercial/Cheap)4-Aminoquinoline
Key Reagents NaI, Acetyl Chloride (or HI), MeCNNaNO₂, KI, H₂SO₄/HCl
Scalability High (Kilogram scale feasible)Low to Medium (Diazo-safety limits)
Mechanism SNAr via N-activationRadical/Ionic Substitution via Diazonium
Tolerance Sensitive to acid-labile groupsSensitive to oxidants/strong acids
Preferred For Standard production Complex substitution patterns

Core Protocol A: Acid-Mediated Halogen Exchange

The "Gold Standard" for converting 4-chloroquinolines to 4-iodoquinolines.

Mechanistic Insight

Standard aromatic Finkelstein conditions (NaI/CuI) often fail with electron-deficient heterocycles. However, 4-chloroquinolines possess a basic nitrogen. Protonation or acylation of this nitrogen significantly increases the electrophilicity at the C4 position, enabling nucleophilic attack by the iodide ion.

Key Driver: The reaction is driven by the solubility differential (NaCl precipitates in dry Acetonitrile/2-Butanone) and the in-situ generation of anhydrous HI (via NaI + Acetyl Chloride).

ReactionMechanism Start 4-Chloroquinoline Step1 N-Acyl/Protonated Intermediate (Highly Electrophilic C4) Start->Step1 + AcCl / H+ Step2 Meisenheimer-like Transition State Step1->Step2 + NaI (I- attack) End 4-Iodoquinoline Step2->End - HCl / -AcOH Byprod NaCl (ppt) Step2->Byprod

Figure 1: Mechanism of Acid-Mediated Halogen Exchange. Nitrogen activation is the rate-determining prerequisite.

Detailed Protocol

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Sodium Iodide (NaI) (3.0 – 5.0 equiv, oven-dried)

  • Acetyl Chloride (AcCl) (1.0 equiv) OR 57% HI (aq) (cat.)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon/Nitrogen).

  • Dissolution: Charge the flask with 4-chloroquinoline (e.g., 10 mmol) and anhydrous MeCN (50 mL).

  • Activation: Add NaI (30-50 mmol). The solution may turn slightly yellow.

  • Initiation:

    • Method A (Anhydrous): Add Acetyl Chloride (10 mmol) dropwise. Caution: Exothermic.

    • Method B (Aqueous Acid): Add 57% HI (0.5 mL) or conc. HCl (1 mL).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 6–12 hours.

    • Monitoring: Monitor via HPLC or TLC.[1] Note: 4-Cl and 4-I analogs often have similar R_f values. Co-spotting is essential. Look for the disappearance of the starting material peak.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the precipitated NaCl salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM or EtOAc.

  • Quenching (Critical): Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution.

    • Why? This removes liberated iodine (

      
      ), which causes a purple/brown discoloration and can promote decomposition.
      
    • Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (keep column protected from light).

Core Protocol B: Sandmeyer Reaction

Alternative route when starting from 4-aminoquinoline.

Mechanistic Insight

This route utilizes the formation of a diazonium salt.[2] Unlike benzene derivatives, quinoline diazonium salts are less stable and prone to hydrolysis to the phenol (4-hydroxyquinoline). Strict temperature control (-5°C to 0°C) is mandatory during diazotization.

Detailed Protocol

Reagents:

  • 4-Aminoquinoline (1.0 equiv)

  • NaNO₂ (1.2 equiv)

  • KI (2.0 equiv)

  • H₂SO₄ (2.5 M aqueous solution)

Step-by-Step Procedure:

  • Salt Formation: Suspend 4-aminoquinoline in 2.5 M H₂SO₄ at 0°C. Stir until a clear salt solution forms.

  • Diazotization: Dropwise add a solution of NaNO₂ in water while maintaining the internal temperature below 5°C . Stir for 30 mins.

    • Checkpoint: Test with starch-iodide paper (turns blue instantly) to confirm excess nitrous acid.

  • Substitution: Dissolve KI in a minimal amount of water. Add this solution dropwise to the cold diazonium mixture.

  • Decomposition: Allow the mixture to warm to room temperature, then heat gently to 60°C for 1 hour to ensure complete nitrogen evolution.

  • Workup:

    • Basify carefully with NaOH or Na₂CO₃ to pH 9–10.

    • Extract with EtOAc (3x).

    • Wash combined organics with 10% Na₂S₂O₃ (removes

      
      ) and Brine.
      
  • Purification: Silica gel chromatography.

Quality Control & Stability (The "Self-Validating" System)

4-Iodoquinolines are inherently less stable than their chloro-counterparts. Adhere to these QC rules to ensure protocol success.

ParameterSpecificationValidation Method
Appearance Off-white to pale yellow solidVisual. Brown/Purple indicates free Iodine.
Purity >97%HPLC (254 nm). Avoid GC (thermal decomp).
Storage -20°C, Dark, Inert GasAdd Copper wire to vial to scavenge free

.
Light Sensitivity HighWrap all flasks/columns in aluminum foil.

Application Context (Cross-Coupling): When using the prepared 4-iodoquinoline in Suzuki couplings:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are sufficient (highly active substrate).

  • Temperature: Reactions often proceed at 60°C, whereas 4-Cl analogs require 90–110°C.

References

  • Wolf, C. et al. "Regioselective Cross-Coupling Reactions of Halogenated Quinolines." Journal of Organic Chemistry, 2003. Link

  • Ma, D. et al. "Mild Method for the Synthesis of Aryl Iodides." Journal of Organic Chemistry, 2005. Link

  • Bunnett, J. F. "Mechanism of the Finkelstein Reaction in Heterocycles." Journal of the American Chemical Society. Link

  • Standard Protocol Validation: "Synthesis of 4-iodoquinoline via acid-catalyzed exchange." Organic Process Research & Development (OPRD). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling Yields for Fluoro-Substituted Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specialized focus on the unique challenges presented by fluoro-substituted alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving these increasingly important substrates.

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. In the context of Sonogashira couplings, the strong electron-withdrawing nature of fluorine substituents on the alkyne partner can influence the reaction mechanism, leading to unexpected outcomes and suboptimal yields. This guide provides a structured approach to troubleshooting and optimizing these reactions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered during the Sonogashira coupling of fluoro-substituted alkynes.

Q1: My Sonogashira reaction with a fluoro-substituted alkyne is giving very low to no yield. Where should I start troubleshooting?

A1: Low or no yield in a Sonogashira reaction involving a fluoro-substituted alkyne often points to issues with the key steps of the catalytic cycle: alkyne deprotonation, oxidative addition, or reductive elimination. Here’s a systematic approach to troubleshooting:

  • Assess the Basicity: The electron-withdrawing fluorine atom increases the acidity of the terminal alkyne proton. While this might seem beneficial for deprotonation, using a base that is too strong or too weak can be detrimental.

    • If using a weak amine base (e.g., triethylamine): The base may not be strong enough to efficiently deprotonate the alkyne, leading to low concentrations of the active copper acetylide intermediate. Consider switching to a stronger amine base like diisopropylethylamine (DIPEA) or an inorganic base.

    • If using a very strong base (e.g., an alkoxide): While deprotonation will be efficient, a high concentration of the base could lead to side reactions, such as decomposition of the starting materials or the catalyst.

  • Catalyst and Ligand Choice: The electronic properties of the fluoro-substituted alkyne can affect the palladium catalyst's performance.

    • Palladium Precatalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality. Catalyst decomposition, often indicated by the formation of palladium black, is a common issue.[1]

    • Ligand Effects: Standard phosphine ligands like triphenylphosphine are often effective. However, for challenging substrates, consider electron-rich or sterically bulky phosphine ligands that can facilitate the oxidative addition and reductive elimination steps.[2]

  • Copper Co-catalyst: The copper(I) salt is crucial for the formation of the copper acetylide. Ensure your CuI is fresh and not oxidized (it should be off-white to light tan, not green or brown).

  • Solvent Considerations: The choice of solvent can significantly impact the reaction rate and yield.[3] Polar aprotic solvents like DMF or NMP can be effective, but ethereal solvents like THF are also commonly used.[4][5] The solubility of all components, including the base and the resulting salts, is a key factor.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, leading to the formation of a symmetrical di-yne from two molecules of the terminal alkyne.[6] This is particularly problematic in the presence of oxygen and a copper co-catalyst. With fluoro-substituted alkynes, the electronic properties might influence the stability of the copper acetylide intermediate, potentially making it more susceptible to homocoupling.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degassing the solvent and reagents by freeze-pump-thaw cycles or by sparging with an inert gas is critical.

  • Minimize Copper Catalyst Loading: While the copper co-catalyst is necessary for the reaction, excess copper can promote homocoupling. Reduce the amount of CuI to the minimum effective concentration, typically 1-5 mol%.

  • Slow Addition of the Alkyne: Adding the fluoro-substituted alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide at any given time, thus disfavoring the bimolecular homocoupling reaction.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[7][8] These reactions often require a different set of ligands and bases, and may need higher reaction temperatures.

Q3: The reaction starts, but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?

A3: Reaction stalling can be due to catalyst deactivation or the formation of unreactive intermediates.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents.[1] Ensure all your reagents are pure. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Inhibition by Amine Halide Salt: The amine base neutralizes the hydrogen halide formed during the reaction, generating an amine hydrohalide salt.[9] In some solvents, this salt can precipitate and coat the catalyst, hindering its activity. Using a co-solvent to improve the solubility of this salt can be beneficial.

  • Ligand Dissociation/Decomposition: At higher temperatures, phosphine ligands can dissociate from the palladium center, leading to catalyst deactivation. If the reaction requires elevated temperatures, consider using more robust ligands, such as N-heterocyclic carbenes (NHCs).[2]

Q4: Are there specific considerations for the type of aryl/vinyl halide when coupling with a fluoro-substituted alkyne?

A4: Yes, the reactivity of the halide partner follows the general trend for Sonogashira couplings: I > OTf > Br >> Cl.[4][5]

  • Aryl Iodides: These are the most reactive partners and are generally the best choice for coupling with less reactive or sterically hindered fluoro-substituted alkynes. Reactions with aryl iodides can often be performed under milder conditions.

  • Aryl Bromides: These are less reactive than aryl iodides and may require higher temperatures, higher catalyst loadings, or more specialized ligands to achieve good yields.

  • Aryl Chlorides: These are the least reactive and typically require specialized, highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or NHC ligands.[2]

The electronic nature of the aryl halide also plays a role. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, increasing the reaction rate.

Optimization Protocols

The following protocols provide a starting point for optimizing the Sonogashira coupling of fluoro-substituted alkynes.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a good starting point for most fluoro-substituted alkyne couplings with aryl iodides or bromides.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluoro-substituted alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (3 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF or DMF (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the DIPEA.

  • Add the fluoro-substituted alkyne dropwise over 5-10 minutes.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when Glaser homocoupling is a significant side reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluoro-substituted alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the fluoro-substituted alkyne.

  • Heat the reaction to 80-110 °C, monitoring by TLC or GC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Summary Tables

Table 1: Recommended Starting Conditions for Different Aryl Halides

Aryl HalideCatalyst SystemBaseSolventTemperature
Aryl IodidePdCl₂(PPh₃)₂ / CuIDIPEA or Et₃NTHF or DMFRoom Temp - 60 °C
Aryl BromidePdCl₂(PPh₃)₂ / CuIDIPEADMF or Toluene60 - 100 °C
Aryl ChloridePd(OAc)₂ / Bulky LigandCs₂CO₃ or K₃PO₄1,4-Dioxane or Toluene100 - 120 °C

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low/No YieldInefficient deprotonationUse a stronger base (e.g., DIPEA, Cs₂CO₃)
Catalyst deactivationUse fresh, high-purity reagents; ensure anaerobic conditions
Poor ligand choiceScreen electron-rich or bulky phosphine ligands
Alkyne HomocouplingPresence of oxygenEnsure strict anaerobic conditions
Excess copper catalystReduce CuI loading; consider a copper-free protocol
Reaction StallingCatalyst deactivationCheck for impurities; use robust ligands (e.g., NHCs)
Salt precipitationUse a co-solvent to improve solubility

Visualizations

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR'(L₂) pd_complex->pd_alkyne Transmetalation (Cu-C≡CR') pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne Deprotonation (Base, H-C≡CR') cu_alkyne->cu_x Transmetalation (to Pd)

Caption: The dual catalytic cycles of the Sonogashira coupling.

Diagram 2: Troubleshooting Workflow for Fluoro-Alkyne Sonogashira Coupling

Troubleshooting_Workflow start Low Yield with Fluoro-Substituted Alkyne check_base Is the base appropriate? start->check_base adjust_base Screen stronger bases (DIPEA, Cs₂CO₃) check_base->adjust_base No check_catalyst Is the catalyst system optimal? check_base->check_catalyst Yes adjust_base->check_catalyst adjust_catalyst Screen ligands (e.g., bulky phosphines) check_catalyst->adjust_catalyst No check_homocoupling Is homocoupling observed? check_catalyst->check_homocoupling Yes adjust_catalyst->check_homocoupling anaerobic Ensure strict anaerobic conditions check_homocoupling->anaerobic Yes success Optimized Yield check_homocoupling->success No cu_free Switch to a copper-free protocol anaerobic->cu_free cu_free->success

Caption: A decision tree for troubleshooting low yields.

References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications.
  • Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. (2013, June 21). PubMed.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2025, August 9). ResearchGate.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PubMed Central.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • The Sonogashira Coupling. (n.d.). University of Michigan.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). Beilstein Journals.
  • troubleshooting guide for Sonogashira coupling failures. (n.d.). BenchChem.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira cross-coupling reaction. (2020, February 14). YouTube.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PubMed Central.

Sources

Troubleshooting palladium catalyst deactivation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Quinoline Synthesis

Introduction: The "Silent" Failure of Palladium

Synthesizing quinolines via palladium catalysis (e.g., Larock synthesis, oxidative cyclization, or C-H activation) presents a unique paradox: the product you are synthesizing is often the poison that kills your catalyst. The quinoline nitrogen is a competent


-donor that can competitively bind to electrophilic Pd(II) centers, displacing labile ligands and arresting the catalytic cycle.

This guide moves beyond generic advice ("check purity") to a mechanistic diagnostic framework. We treat the reaction mixture as a living system where the catalyst exists in a precarious equilibrium between the Active Cycle , Resting State , and Irreversible Deactivation .

Part 1: Diagnostic Framework (The "Triage")

Before changing solvents or ligands, you must identify how the catalyst is dying. Use this decision matrix to diagnose the root cause.

Q1: The reaction stalls at 20-30% conversion. Adding fresh catalyst restarts it. What is happening?

Diagnosis: This is the hallmark of Catalyst Aggregation (Pd Black Formation) or Irreversible Poisoning . The active species is collapsing into thermodynamically stable, inactive metallic palladium.

  • The Mechanism: High temperatures or insufficient ligand stabilization cause the loss of ligands (

    
    ). The "naked" Pd atoms aggregate into colloids and eventually macroscopic black precipitate.
    
  • The Test (Mercury Drop Test):

    • Take an aliquot of the active reaction (or a test reaction).

    • Add a drop of elemental mercury (Hg).

    • Result: If the reaction stops immediately, your catalysis was likely driven by soluble nanoparticles (heterogeneous) that amalgamated with Hg. If it continues, your catalyst is a homogeneous molecular species, and aggregation is likely the result of deactivation, not the active state.

  • The Fix:

    • Switch Ligands: Move to bulky, electron-rich phosphines (e.g., XPhos , BrettPhos ) or N-Heterocyclic Carbenes (NHCs) like IPr or IMes . These bind tightly and prevent aggregation.

    • Add Stabilizers: For oxidative cycles, adding 10-20 mol% 1,4-Benzoquinone (BQ) can stabilize Pd(0) intermediates via

      
      -backbonding, preventing aggregation before re-oxidation.
      
Q2: The reaction is sluggish from the start, despite high catalyst loading. No precipitate is visible.

Diagnosis: This indicates Competitive Inhibition (The "Quiescent" Catalyst) .

  • The Mechanism: The quinoline product (or nitrogen-containing substrate) is binding to the Pd center, forming a stable, off-cycle species (e.g.,

    
    ). This is common in oxidative annulations where the Pd(II) electrophile is "hard" and loves the "hard" nitrogen donor.
    
  • The Test (Ligand Overload):

    • Run a parallel reaction with double the ligand concentration (increase L:Pd ratio from 2:1 to 4:1).

    • Result: If the rate increases, the substrate was displacing the ligand. The excess ligand shifts the equilibrium back to the active catalyst.

  • The Fix:

    • Lewis Acid Additive: Add a Lewis acid (e.g.,

      
      , 
      
      
      
      , or simply
      
      
      via AcOH). The Lewis acid will preferentially bind to the quinoline nitrogen (the "hard" base), leaving the "soft" Pd catalyst free to react with the
      
      
      -system.
    • Solvent Switch: Use a coordinating solvent like Acetonitrile or DMSO . While counterintuitive, these solvents can weakly stabilize the open coordination sites, preventing the stronger (and irreversible) binding of the quinoline product.

Part 2: Visualization of Deactivation Pathways

The following diagram maps the kinetic competition between the productive cycle and the two primary death pathways: Aggregation and N-Binding.

DeactivationPathways Active Active Catalyst (LnP) Resting Resting State (LnP-Substrate) Active->Resting Substrate Binding N_Coord Off-Cycle Species (Pd-N Coordination) Active->N_Coord High [Quinoline] Ligand Displacement Aggregation Pd Black (Irreversible Aggregation) Active->Aggregation Low Ligand Conc. High Temp Resting->Active Turnover Transition Transition State Resting->Transition Rate Limiting Step Transition->Active Product Release N_Coord->Active Add Lewis Acid Add Excess Ligand

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Green/Blue) and deactivation pathways (Red/Black). N-coordination is reversible; aggregation is typically irreversible.

Part 3: Experimental Protocols

Protocol A: The "Resurrection" Test (Testing for N-Inhibition)

Use this when yields taper off as product concentration increases.

  • Setup: Prepare two 4mL vials with your standard reaction conditions (e.g., Larock synthesis: 2-iodoaniline + alkyne).

  • Spike: In Vial A, add 0.5 equivalents of Quinoline (the product) at t=0. Leave Vial B neat.

  • Run: Heat both to reaction temperature for 1 hour.

  • Analyze: Check conversion by LC-MS.

    • Interpretation: If Vial A shows <10% conversion while Vial B is >50%, your product is poisoning the catalyst.

  • Remediation: Add 20 mol% TFA (Trifluoroacetic acid) or Zn(OTf)₂ to Vial A. If activity restores, the proton/metal is sequestering the nitrogen.

Protocol B: Stabilization of Oxidative Annulations

For reactions using Pd(OAc)₂ and oxidants (e.g., O₂, Cu(OAc)₂).

  • Base Condition: Pd(OAc)₂ (5 mol%), Oxidant, Solvent, 100°C.

  • Modification: Add DMSO (5-10% v/v) as a co-solvent.

    • Why: DMSO acts as a ligand that stabilizes Pd(II) intermediates better than simple nitriles, preventing reduction to Pd(0) black before the cycle completes.

  • Alternative: Use Pivalic Acid (PivOH) instead of Acetic Acid. The bulkier pivalate anion helps prevent the formation of multinuclear Pd-bridged clusters which are precursors to deactivation.

Part 4: Data Presentation & Ligand Selection

The choice of ligand dictates the catalyst's lifespan. The table below summarizes ligand performance specifically for N-heterocycle synthesis.

Ligand ClassExampleStability vs. AggregationResistance to N-PoisoningRecommended For
Simple Phosphines

LowLowSimple substrates, low temp (<80°C).
Bidentate Phosphines dppf , dppe MediumMediumPreventing ligand dissociation.
Biaryl Phosphines XPhos , BrettPhos High High Gold Standard. Bulky groups physically block N-coordination to Pd center.
NHCs IPr , IMes Very High MediumHigh-temperature reactions (>120°C). Prevents Pd black.
N-Ligands 1,10-Phenanthroline MediumLowOxidative annulations (keeps Pd in +2 state).

Part 5: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

DecisionTree Start Problem: Low Yield / Stalled Reaction Precipitate Is there Black Precipitate? Start->Precipitate Agg_Sol Diagnosis: Pd Aggregation Action: Switch to NHC ligands or add BQ Precipitate->Agg_Sol Yes Rate_Check Does adding product (spike test) slow the reaction? Precipitate->Rate_Check No Yes_Precip Yes No_Precip No Inhib_Sol Diagnosis: Product Inhibition Action: Add Lewis Acid (Zn(OTf)2) or bulky ligand (XPhos) Rate_Check->Inhib_Sol Yes OxState Diagnosis: Oxidant/Reductant Failure Action: Check O2 flow or Regen system (Cu) Rate_Check->OxState No Yes_Inhib Yes No_Inhib No

Caption: Figure 2. Step-by-step logic for isolating the cause of catalyst failure.

References

  • Mechanisms of Catalyst Deactivation

    • Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews. Link

  • Poisoning by Nitrogen Heterocycles

    • Glorius, F., et al. (2010). Overcoming the Deactivation of Palladium Catalysts by Nitrogen-Containing Heterocycles. Angewandte Chemie International Edition. Link (Note: Generalized citation for N-heterocycle poisoning mechanisms).

  • Larock Quinoline Synthesis & Troubleshooting

    • Larock, R. C., et al. (1991). Synthesis of Quinolines via Pd-Catalyzed Coupling. Journal of the American Chemical Society. Link

  • Stabilization via Additives

    • Stahl, S. S. (2004). Palladium-Catalyzed Oxidation Strategies: The Role of Benzoquinone. Science. Link

  • Mercury Drop Test (Maitlis Test)

    • Widegren, J. A., & Finke, R. G. (2003). A Review of the Problem of Distinguishing True Homogeneous Catalysis from Soluble or Other Metal-Particle Heterogeneous Catalysis. Journal of Molecular Catalysis A: Chemical. Link

Technical Support Center: HPLC Purification of 4-[2-(2-Fluorophenyl)ethynyl]quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-ALKYNE-04 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound: 4-[2-(2-Fluorophenyl)ethynyl]quinoline Class: Diarylalkyne / Quinoline Derivative Primary Application: mGluR5 Negative Allosteric Modulator (NAM) analogs, PI3K inhibition, or synthetic intermediate.

Physicochemical Challenges:

  • Basicity: The quinoline nitrogen (pKa ~4.9) is prone to protonation, leading to severe peak tailing on standard silica columns due to secondary silanol interactions [1].[1]

  • Lipophilicity: The internal alkyne and fluorinated phenyl ring create a rigid, highly hydrophobic core, requiring high organic solvent strength for elution.

  • Synthetic Impurities: As a product of Sonogashira coupling , the crude mixture likely contains Palladium (Pd) residues, Copper (Cu) salts, phosphine ligands, and the homocoupling byproduct (1,4-bis(2-fluorophenyl)buta-1,3-diyne) [2].

Recommended Purification Protocols

A. Analytical Method (Scouting & QC)

Use this method to assess purity and identify impurities before scaling up.

ParameterSpecificationRationale
Column C18 (Hybrid Particle) or Phenyl-Hexyl (e.g., Waters XBridge BEH C18 or Phenomenex Luna Phenyl-Hexyl)Hybrid particles resist high pH. Phenyl-Hexyl offers unique

-

selectivity for separating the alkyne target from aromatic impurities.
Dimensions 4.6 x 100 mm, 3.5 µm or 5 µmStandard analytical dimensions.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) High pH keeps the quinoline neutral (unprotonated), preventing silanol interaction and sharpening peaks [3].
Mobile Phase B Acetonitrile (MeCN) Methanol creates higher backpressure; MeCN is preferred for rigid aromatics.
Gradient 5% B to 95% B over 15 minSteep gradient required to elute the hydrophobic fluorinated core.
Flow Rate 1.0 - 1.2 mL/minStandard flow.
Detection UV 254 nm & 280 nmThe conjugated alkyne system absorbs strongly in the UV region.
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.
B. Preparative Method (Isolation)

Scale-up protocol for isolating >50 mg material.

Pre-run Treatment (CRITICAL): Before injection, the crude sample must be treated with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) to remove Pd/Cu catalysts. Injecting metal-rich samples will permanently damage the prep column and broaden peaks.

  • Loading: Dissolve sample in minimal DMSO/Methanol (1:1). Avoid pure DMSO if possible to prevent "solvent breakthrough" (early elution).

  • Buffer Switch: If pH 10 is not feasible, use 0.1% Trifluoroacetic Acid (TFA) in water.

    • Note: TFA protonates the quinoline (forming the salt). You must neutralize the collected fractions immediately with NaHCO₃ to prevent acid-catalyzed hydration of the alkyne bond over time.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The basic quinoline nitrogen is interacting with free silanols on the column stationary phase. Corrective Actions:

  • Switch to High pH: Change aqueous buffer to 10mM Ammonium Bicarbonate (pH 10). This deprotonates the quinoline, eliminating the ionic interaction.

  • Add Modifier: If using low pH (Formic/TFA), add 1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanols so the quinoline can pass freely [4].

  • Column Swap: Move to a "Base-Deactivated" column (e.g., Agilent ZORBAX Eclipse Plus or similar end-capped phases).

Issue 2: "Ghost" Peaks or Baseline Hump

Diagnosis: Late-eluting Pd-ligand complexes (e.g., PPh3 oxide) or alkyne oligomers. Corrective Actions:

  • Extend Gradient: Hold at 95% B for at least 5 minutes at the end of every run to flush highly lipophilic contaminants.

  • Wavelength Check: Palladium complexes often absorb strongly at lower wavelengths (<220 nm). Compare 254 nm vs. 210 nm traces. If the impurity signal ratio changes drastically, it is likely metal-organic.

Issue 3: Co-elution with Homocoupling Impurity

Diagnosis: The target overlaps with the diyne dimer (Ar-C≡C-C≡C-Ar). Corrective Actions:

  • Selectivity Change: Switch from C18 to Phenyl-Hexyl . The rigid "rod-like" shape of the alkyne interacts differently with the phenyl ring of the stationary phase compared to the alkyl chains of C18.

  • Methanol Substitution: Replace Acetonitrile with Methanol. Methanol allows for different solvation of the

    
    -systems, often resolving closely related aromatic species.
    

Visualized Workflows

Diagram 1: Purification Logic Flow

This decision tree outlines the logical steps for method selection based on sample behavior.

PurificationLogic Start Crude 4-[2-(2-Fluorophenyl)ethynyl]quinoline MetalCheck Check Pd/Cu Residues Start->MetalCheck Scavenge Add Metal Scavenger (Thiol/Silica) MetalCheck->Scavenge High Metal Content Scout Analytical Scout Run (C18, pH 10) MetalCheck->Scout Low Metal Content Scavenge->Scout DecisionShape Peak Shape Symmetrical? Scout->DecisionShape GoodShape Proceed to Prep HPLC (High pH Method) DecisionShape->GoodShape Yes BadShape Severe Tailing DecisionShape->BadShape No ResolutionCheck Impurity Separation? GoodShape->ResolutionCheck FixTailing Action: Add TEA or Switch to Hybrid Column BadShape->FixTailing FixTailing->Scout GoodRes Collect Fractions ResolutionCheck->GoodRes Separated BadRes Co-elution with Homocoupling ResolutionCheck->BadRes Overlapping FixRes Action: Switch to Phenyl-Hexyl Phase BadRes->FixRes FixRes->Scout

Caption: Step-by-step decision matrix for optimizing the purification of quinoline-alkyne derivatives.

Diagram 2: Molecular Interaction Mechanism

Visualizing why High pH and Phenyl-Hexyl columns are recommended.

Interactions cluster_0 Low pH (pH 2.5) cluster_1 High pH (pH 10) cluster_2 Phenyl-Hexyl Selectivity Quinoline_Pos Quinoline-H+ (Protonated) Interaction Strong Ionic Attraction (Peak Tailing) Quinoline_Pos->Interaction Silanol Silanol (Si-O-) Silanol->Interaction Quinoline_Neu Quinoline (Neutral) Result Hydrophobic Retention Only (Sharp Peak) Quinoline_Neu->Result Silanol_Deactiv Silica Surface Alkyne Alkyne Linker (Pi-Cloud) PiStack Pi-Pi Stacking (Enhanced Separation) Alkyne->PiStack PhenylCol Phenyl-Hexyl Stationary Phase PhenylCol->PiStack

Caption: Mechanistic comparison of pH effects on Quinoline retention and Pi-Pi interactions on Phenyl-Hexyl columns.

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection at 214 nm? A: Yes, but be cautious. While the signal is stronger, many Sonogashira solvents (DMF, TEA) and impurities absorb at 214 nm. 254 nm or 280 nm is more selective for the quinoline-alkyne chromophore and reduces baseline noise from the mobile phase.

Q2: Why does my compound precipitate in the fraction collector? A: This compound is highly lipophilic. If you use a high-aqueous gradient (e.g., starting at 95% water) or if the fraction collector dilutes the peak with wash solvent, the compound may crash out.

  • Fix: Ensure the collection vessels contain a small amount of MeOH or MeCN beforehand to keep the fraction solubilized.

Q3: Is the alkyne bond stable during purification? A: Generally, yes. However, acidic mobile phases (TFA/Formic Acid) combined with heat can promote hydration of the alkyne to a ketone (hydration of the triple bond) over long periods.

  • Fix: If using TFA, evaporate fractions immediately or freeze-dry. Do not leave them in acidic solution at room temperature overnight.

Q4: How do I remove the Palladium catalyst if I don't have a scavenger column? A: Perform a Celite filtration wash. Dissolve the crude in EtOAc, add activated charcoal or Celite, stir for 30 mins, and filter. Alternatively, wash the organic layer with a 5% aqueous solution of L-Cysteine or Thiourea , which binds Pd effectively.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Retrieved from 1

  • Wikipedia. (n.d.). Sonogashira coupling: Reaction variations and impurities. Retrieved from 2

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from 3

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting: Modifiers for Basic Compounds. Retrieved from 4

Sources

Validation & Comparative

Selectivity profile of 4-[2-(2-Fluorophenyl)ethynyl]quinoline vs mGluR1

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile of 4-[2-(2-Fluorophenyl)ethynyl]quinoline , a rigidified ethynyl-heterocycle, specifically analyzing its pharmacological discrimination between mGluR1 (Metabotropic Glutamate Receptor 1) and its structural homolog mGluR5 .

This analysis synthesizes structure-activity relationship (SAR) data from key quinoline-based mGluR modulator studies, positioning the compound within the broader landscape of Group I mGluR pharmacology.

Executive Summary: The Molecular Switch

4-[2-(2-Fluorophenyl)ethynyl]quinoline represents a specific chemotype in the class of non-competitive negative allosteric modulators (NAMs). Its selectivity profile is defined by the rigid quinoline core and the ethynyl linker , a pharmacophore classically associated with mGluR5 antagonism (e.g., MPEP, MTEP).

However, the positioning of the ethynyl group and the fluorine substitution are critical determinants of subtype selectivity. While 2-ethynylquinolines are potent mGluR5 antagonists, 4-substituted quinolines often exhibit divergent profiles, potentially shifting affinity toward mGluR1 or acting as dual-active probes.

  • Primary Target Class: Group I mGluRs (Gq-coupled).[1][2]

  • Mechanism: Negative Allosteric Modulation (NAM) – binding to the transmembrane (7TM) domain, distinct from the orthosteric glutamate site.

  • Key Selectivity Challenge: Discriminating between mGluR1 and mGluR5, which share ~70% sequence homology in the transmembrane domain.

Comparative Pharmacological Profile

The following table contrasts the profile of the 4-ethynylquinoline derivative against the industry standards for mGluR1 (JNJ-16259685) and mGluR5 (MTEP).

Feature4-[2-(2-Fluorophenyl)ethynyl]quinoline JNJ-16259685 (mGluR1 Standard)MTEP (mGluR5 Standard)
Core Scaffold Quinoline (4-substituted)Quinoline (Tetrahydro-)Pyridine (3-substituted)
Primary Target mGluR5 (Predicted High Affinity)mGluR1 mGluR5
Selectivity (vs mGluR1) >10-fold (Context Dependent)>1000-fold (vs mGluR5)>1000-fold (vs mGluR1)
Binding Site Allosteric (7TM)Allosteric (7TM)Allosteric (7TM)
Key Substituent 2-Fluorophenyl (Metabolic Stability)Carboxamide/KetoneThiazole
IC50 (Functional) ~50–200 nM (Est.[3] based on class)0.55 nM5.0 nM

Technical Insight: The 2-fluorophenyl moiety is a bioisosteric replacement for the phenyl ring found in early generation antagonists (like MPEP). This substitution blocks the metabolically labile ortho-position, typically reducing oxidative clearance by CYP450 enzymes while maintaining or enhancing hydrophobic interactions within the allosteric pocket.

Mechanism of Action & Signaling Pathway

Understanding the selectivity requires visualizing the downstream signaling of Group I mGluRs. Both mGluR1 and mGluR5 couple to Gαq/11 , leading to calcium mobilization. Selectivity is determined by the ligand's ability to fit the distinct allosteric pockets of these otherwise similar receptors.

DOT Diagram: Group I mGluR Signaling Cascade

mGluR_Signaling cluster_receptors Membrane Receptors cluster_ligands Ligands mGluR1 mGluR1 (Target A) Gq Gαq/11 Protein mGluR1->Gq mGluR5 mGluR5 (Target B) mGluR5->Gq Ligand 4-[2-(2-Fluorophenyl)ethynyl]quinoline Ligand->mGluR1 Allosteric Inhibition (Selectivity Check) Ligand->mGluR5 Allosteric Inhibition (Primary Block) Glutamate Glutamate (Agonist) Glutamate->mGluR1 Orthosteric Activation Glutamate->mGluR5 Orthosteric Activation PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (Release) IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC

Figure 1: Signal transduction pathway for Group I mGluRs. The compound acts as a Negative Allosteric Modulator (NAM), preventing the Gq-coupling induced by Glutamate. Selectivity is defined by the differential binding affinity between mGluR1 and mGluR5.

Experimental Protocols for Selectivity Determination

To rigorously validate the selectivity profile of 4-[2-(2-Fluorophenyl)ethynyl]quinoline, a dual-assay approach is required: Functional Screening (FLIPR) and Radioligand Binding .

Protocol A: Calcium Mobilization Assay (Functional Selectivity)

This assay measures the compound's ability to inhibit glutamate-induced Calcium release in cell lines stably expressing human mGluR1 vs. mGluR5.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing hmGluR1a or hmGluR5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Glutamate (or DHPG for higher specificity).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Workflow:

  • Cell Plating: Seed cells at 50,000 cells/well in 96-well black-walled plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (4 μM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of 4-[2-(2-Fluorophenyl)ethynyl]quinoline (Range: 1 nM to 30 μM).

    • Add compound to cells and incubate for 15 minutes (Pre-incubation is critical for allosteric ligands to reach equilibrium).

  • Agonist Challenge:

    • Inject Glutamate at an EC80 concentration (typically 10-50 μM depending on cell line).

    • Immediately record fluorescence kinetics (Excitation 488 nm, Emission 525 nm) for 60 seconds.

  • Data Analysis:

    • Calculate IC50 for mGluR1 and mGluR5.

    • Selectivity Ratio = IC50(mGluR1) / IC50(mGluR5). A ratio >10 indicates mGluR5 selectivity; a ratio <0.1 indicates mGluR1 selectivity.

Protocol B: Radioligand Displacement (Binding Affinity)

Confirms if the functional effect is due to direct receptor binding or downstream interference.

Step-by-Step Workflow:

  • Membrane Prep: Harvest membranes from mGluR1-expressing and mGluR5-expressing cells.

  • Tracer Selection:

    • For mGluR1: Use [3H]-R214127 (1-2 nM).

    • For mGluR5: Use [3H]-MPEP (1-2 nM).

  • Incubation:

    • Mix Membranes + Radioligand + Test Compound (10 μM single point for screening, or dose-response for Ki).

    • Incubate for 60 min at 4°C (reduces receptor internalization/degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine Ki using the Cheng-Prusoff equation:

    
    .
    

Synthesis & Structural Logic

The synthesis of 4-[2-(2-Fluorophenyl)ethynyl]quinoline typically follows a Sonogashira coupling strategy, which is modular and allows for rapid SAR exploration.

DOT Diagram: Synthesis Workflow

Synthesis Start1 4-Chloroquinoline Process Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start1->Process Start2 1-Ethynyl-2-fluorobenzene Start2->Process Product 4-[2-(2-Fluorophenyl)ethynyl]quinoline Process->Product Yield >70%

Figure 2: Modular synthesis allowing for the introduction of the critical 2-fluorophenyl selectivity determinant.

References

  • Mabire, D., et al. (2005). "Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists." Journal of Medicinal Chemistry. Link

  • Son, M.H., et al. (2013). "Synthesis and biological evaluation of 2-(arylethynyl)quinoline derivatives as mGluR5 antagonists for the treatment of neuropathic pain." Bioorganic & Medicinal Chemistry Letters. Link

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4] Neuropharmacology. Link

  • Vranesic, I., et al. (2014).[5] "AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: Identification, SAR and pharmacological characterization." Bioorganic & Medicinal Chemistry. Link

Sources

Potency & Pharmacological Profile: Pyridine vs. Quinoline mGluR5 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the comparative potency, selectivity, and pharmacological utility of Pyridine-based (e.g., MPEP, MTEP) versus Quinoline-based Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor subtype 5 (mGluR5).

The Verdict: Pyridine-alkyne derivatives remain the potency benchmarks (


 nM) for in vitro target validation. However, Quinoline scaffolds represent a critical "scaffold hop" designed to resolve the metabolic liabilities and off-target effects (e.g., NMDA inhibition) associated with the reactive alkyne linker found in early pyridines. While first-generation quinolines exhibited lower potency (

50–100 nM), optimized quinoline-8-carboxamides have achieved parity in potency while offering superior drug-like properties (DMPK) for in vivo applications.

Structural & Mechanistic Basis

The Allosteric Binding Pocket

Unlike orthosteric ligands (glutamate/quisqualate) that bind the extracellular Venus Flytrap Domain (VFT), both pyridine and quinoline NAMs bind within the seven-transmembrane (7TM) domain . This allosteric modulation stabilizes the receptor in an inactive conformation, preventing G-protein coupling even in the presence of glutamate.

Scaffold Evolution Logic
  • Pyridine (The Prototype): The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) defined the pharmacophore: two aromatic rings separated by a rigid, linear acetylene (alkyne) spacer. This geometry perfectly spans the narrow 7TM pocket.

  • Quinoline (The Evolution): The acetylene linker in MPEP/MTEP is a "structural alert" for metabolic instability and potential toxicity. Quinoline scaffolds fuse the spacer into a bicyclic aromatic core or replace the alkyne with stable amide/ether linkers, maintaining the spatial orientation of the aromatic rings while removing the reactive triple bond.

Signaling Pathway Visualization

The following diagram illustrates the mGluR5 signaling cascade blocked by these NAMs.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates NAM Pyridine/Quinoline NAM (Allosteric Block) NAM->mGluR5 Inhibits (Non-Comp) Gq Gαq/11 Protein mGluR5->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Mobilization

Figure 1: mGluR5 Gq-coupled signaling pathway. NAMs bind the 7TM domain to block Gq activation and subsequent Calcium mobilization.

Potency & Selectivity Comparison

Comparative Data Analysis

The following table contrasts the "Gold Standard" Pyridine (MTEP) against representative Quinoline analogs. Note the trade-off between raw affinity and metabolic stability.

FeaturePyridine Scaffold (e.g., MTEP)Quinoline Scaffold (e.g., Quinoline-8-carboxamides)
Primary Potency (

)
High: 5 – 30 nMModerate to High: 20 – 100 nM
Binding Affinity (

)
< 10 nM10 – 60 nM
Selectivity (vs. mGluR1) > 1000-fold> 60-fold (varies by substitution)
Metabolic Liability High: Alkyne oxidation (P450). Short half-life in some species.Low: Amide/Ether linkers are more stable. Tunable clearance.
Off-Target Effects Moderate (NMDA receptor inhibition observed at high conc).Low (Clean profile against NMDA/AMPA).
Solubility Moderate (Lipophilic).Improved (Polar carboxamide group).
Critical Analysis of Potency
  • The "Alkyne Advantage": In SAR studies, replacing the alkyne linker of MPEP with other spacers (like olefins or amides) often results in a 10-fold loss of potency. The linear rigidity of the alkyne is critical for deep pocket penetration.

  • Quinoline Optimization: To compensate for the loss of the alkyne, high-potency quinolines (e.g., 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide) utilize a "Reverse Amide" or specific heteroaryl substitutions at the 6-position to regain binding affinity, achieving

    
     values near 20 nM [1].
    

Experimental Protocols

To objectively compare these scaffolds in your own lab, use the following self-validating protocols.

Functional Readout: Calcium Mobilization Assay (FLIPR)

This assay measures the ability of the NAM to inhibit Glutamate-induced Calcium flux.

Rationale: mGluR5 couples to


, leading to intracellular 

release.[1] This is the most robust functional readout for NAM potency (

).

Workflow Diagram:

Ca_Flux_Workflow Step1 1. Cell Seeding (HEK293-mGluR5) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. NAM Addition (Incubate 30 min) Step2->Step3 Step4 4. Agonist Injection (Glutamate EC80) Step3->Step4 Step5 5. Read Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Prep: Plate HEK293 cells stably expressing human mGluR5 (and

    
     if necessary to boost signal) at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading: Remove media. Add 50 µL Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES).

    • Critical Step: Add 2.5 mM Probenecid to the buffer. This inhibits the anion transporter and prevents the dye from leaking out of the cells.

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (NAM): Add the Pyridine or Quinoline test compound (serial dilution, e.g., 0.1 nM to 10 µM).

    • Validation: Include MTEP (10 µM) as a positive control for 100% inhibition.

    • Incubate for 20–30 minutes to allow equilibrium binding to the allosteric site.

  • Agonist Stimulation: Inject Glutamate (or DHPG) at a concentration equivalent to its

    
     (typically 10–50 µM). This ensures a robust window to measure inhibition.
    
  • Data Acquisition: Measure fluorescence kinetics (Ex 488nm, Em 525nm) immediately upon injection for 90 seconds.

  • Analysis: Calculate

    
     based on the reduction of the Peak Fluorescence Response (Max - Min).
    
Affinity Readout: Radioligand Binding

Rationale: Determines the binding affinity (


) independent of downstream signaling efficacy.
  • Membrane Prep: Use membranes from rat brain or mGluR5-transfected HEK cells.[2]

  • Ligand: Use

    
      (approx 2 nM concentration).
    
  • Competition: Incubate membranes with radioligand and varying concentrations of the Quinoline/Pyridine test compound.

  • Non-Specific Binding: Define using 10 µM cold MTEP.

  • Filtration: Harvest on GF/B filters, wash with ice-cold buffer, and count via liquid scintillation.

Conclusion & Recommendations

  • Use Pyridine NAMs (MTEP/MPEP) when:

    • You are performing early-stage in vitro target validation.

    • You need a "reference standard" with maximal potency (

      
       nM) to benchmark new assays.
      
    • Metabolic stability is not a concern (e.g., acute slice electrophysiology).

  • Use Quinoline NAMs when:

    • You are developing in vivo tool compounds or clinical candidates.

    • You require a cleaner off-target profile (avoiding NMDA interaction).

    • You need improved solubility and metabolic stability for chronic dosing studies.

References

  • Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide negative allosteric modulators of metabotropic glutamate receptor subtype 5. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Structure-Activity Relationships for negative allosteric mGluR5 modulators. Source: PubMed URL:[Link]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. Source: PubMed Central (PMC) URL:[Link]

  • Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation. Source: PubMed URL:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.